3,4,5-Trihydroxypentan-2-one

Description

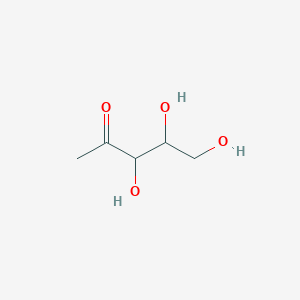

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trihydroxypentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h4-6,8-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUZJYCAXLYZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,4,5-Trihydroxypentan-2-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Potential of 3,4,5-Trihydroxypentan-2-one

Executive Summary

This compound is a polyhydroxylated ketone, a class of molecules that holds significant interest in synthetic chemistry and drug discovery due to its structural similarity to natural monosaccharides. This guide provides a comprehensive overview of its chemical properties, potential reactivity, and analytical characterization. While direct research on this specific molecule is nascent, this document synthesizes data from its isomers and structural analogues to provide a robust framework for researchers, scientists, and drug development professionals. We will explore its physicochemical characteristics, plausible synthetic routes, expected chemical behaviors, and the intriguing biological potential suggested by related compounds. This paper aims to serve as a foundational resource, highlighting both the knowns and the knowledge gaps, thereby paving the way for future investigation into this promising chemical entity.

Molecular Identity and Stereoisomerism

This compound is a five-carbon monosaccharide derivative characterized by a ketone at the C-2 position and hydroxyl groups at the C-3, C-4, and C-5 positions. Its systematic IUPAC name is this compound.[1] The molecule's structure contains two chiral centers at C-3 and C-4, giving rise to four possible stereoisomers. The specific stereochemistry, such as in (3S,4R)-3,4,5-trihydroxypentan-2-one, is crucial as it dictates the molecule's three-dimensional shape and, consequently, its interaction with biological systems.[2]

The accurate identification of this molecule is critical for research and is standardized through various chemical descriptors.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in both chemical and biological contexts. These properties, largely computed, provide insights into its solubility, membrane permeability, and potential for forming intermolecular interactions. The presence of multiple hydroxyl groups suggests high polarity and the potential for extensive hydrogen bonding.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₄ | PubChem[1] |

| Molecular Weight | 134.13 g/mol | PubChem[1] |

| Exact Mass | 134.05790880 Da | PubChem[1] |

| XLogP3-AA | -2.0 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1][3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1][3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 77.8 Ų | Cactvs (PubChem)[1][2] |

Expert Interpretation: The low XLogP3 value indicates high hydrophilicity, suggesting good solubility in aqueous media but poor passive diffusion across lipid bilayers. The Topological Polar Surface Area (TPSA) is below the 90 Ų threshold often considered for penetration of the blood-brain barrier, which could be a relevant factor in drug design.[2]

Synthesis and Manufacturing Insights

While specific, optimized synthetic routes for this compound are not extensively documented in peer-reviewed literature, its structure lends itself to established methodologies in carbohydrate chemistry. Biocatalysis, in particular, offers a powerful approach for stereoselective synthesis.

Conceptual Approach: Aldolase-Catalyzed Synthesis

The most promising strategy involves an aldol reaction, which forms carbon-carbon bonds and is fundamental to the biosynthesis of carbohydrates. Aldolase enzymes can catalyze the stereoselective addition of a donor molecule (like dihydroxyacetone or hydroxyacetone) to an aldehyde acceptor.[4]

Caption: Potential reaction pathways for this compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization of this compound and its derivatives requires a suite of modern analytical techniques.

Key Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. ¹H NMR would show characteristic signals for the methyl protons adjacent to the carbonyl, the methine protons of the CH-OH groups, and the methylene protons of the CH₂-OH group. 2D NMR techniques like COSY and HSQC would be used to establish connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. [4]Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for monitoring reaction progress and assessing purity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying key functional groups, notably a strong, broad absorption for the O-H stretches of the alcohol groups (around 3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch of the ketone (around 1715 cm⁻¹). [4]

Protocol: LC-MS Analysis for Reaction Monitoring

This protocol is a self-validating system for the analysis of hydrophilic, polyhydroxylated compounds.

1. Objective: To resolve and identify this compound from a complex reaction mixture.

2. Instrumentation & Reagents:

- High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (e.g., Q-Exactive Orbitrap). [1] * Hydrophilic Interaction Liquid Chromatography (HILIC) column.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Certified reference standard (if available).

3. Chromatographic Method:

- Rationale: A HILIC column is chosen over a standard C18 column due to the high polarity of the analyte. A C18 (reverse-phase) column would provide little to no retention.

- Flow Rate: 0.3 mL/min.

- Gradient: Start at 95% B, hold for 1 min. Linearly decrease to 50% B over 8 min. Wash column at 5% B. Re-equilibrate at 95% B for 5 min.

- Injection Volume: 5 µL.

4. Mass Spectrometry Method:

- Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

- Rationale: ESI is a soft ionization technique suitable for polar, non-volatile molecules. Running both modes is crucial as the analyte may ionize preferentially as [M+H]⁺, [M+Na]⁺, or [M-H]⁻.

- Scan Range: m/z 70-500.

- Data Acquisition: Full scan followed by data-dependent MS/MS on the top 3 most intense ions.

- Expected Ions:

- Positive Mode: [C₅H₁₀O₄+H]⁺ = 135.0652

- Negative Mode: [C₅H₁₀O₄-H]⁻ = 133.0495

5. Validation & Data Interpretation:

- The retention time of the analyte peak should be consistent across injections.

- The measured accurate mass in the full scan should be within 5 ppm of the theoretical mass.

- The fragmentation pattern (MS/MS spectrum) should be consistent and can be used for structural confirmation. For example, a characteristic loss of water (H₂O) or formaldehyde (CH₂O) is expected.

Biological Significance and Potential in Drug Discovery

The Iminosugar Analogy:

3,4,5-Trihydroxypiperidines are structural mimics of pentose sugars where the endocyclic oxygen is replaced by a nitrogen atom. [5][6]These compounds are potent inhibitors of glycosidases, enzymes that are critical for carbohydrate metabolism and glycoprotein processing. The biological activities of these analogues are remarkable and diverse, spanning immunosuppressant and antibacterial effects. [5][6]

Caption: Relationship between this compound and its bioactive analogues.

Implications for Drug Development:

The structural similarity suggests that this compound could serve as a valuable scaffold or lead compound. Its open-chain structure may offer different binding kinetics and specificity compared to cyclic iminosugars. It could act as a prodrug that cyclizes in vivo or as a transition-state analogue for certain enzymes. This makes it a compelling target for screening in assays related to:

-

Metabolic Disorders: Targeting glycosidases involved in diabetes.

-

Infectious Diseases: Inhibiting viral or bacterial enzymes that rely on carbohydrate processing.

-

Lysosomal Storage Diseases: Correcting enzymatic deficiencies. [5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling laboratory chemicals, particularly fine powders or solutions of related hydroxyketones, should be strictly followed. [7]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. [8]* Handling: Avoid breathing dust or aerosols. [9][10]Use only in a well-ventilated area, preferably a chemical fume hood. [7]Wash hands thoroughly after handling. [9]* Storage: Store in a cool, dry, and well-ventilated place. [7][9]Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. [9]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [11]

Conclusion and Future Outlook

This compound represents a molecule of significant latent potential. While its characterization is still in the early stages, its fundamental chemical properties position it as a valuable building block in organic synthesis and a promising scaffold for medicinal chemistry. The clear parallels with biologically active iminosugars provide a strong rationale for its investigation as a potential glycosidase inhibitor or modulator of other carbohydrate-mediated biological processes.

Future research should focus on developing efficient and stereoselective synthetic routes, followed by a thorough investigation of its biological activity profile. Elucidating its conformational preferences and reactivity will be key to unlocking its full potential in drug discovery and development. This guide serves as a foundational blueprint for these future endeavors.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Mol-Instincts. (n.d.). (3S,4R)-3,4,5-trihydroxypentan-2-one.

- PubChem. (n.d.). (3R,4R)-1,3,4-trihydroxypentan-2-one. National Center for Biotechnology Information.

- 3M. (2024). Safety Data Sheet for 3M™ Screen Print UV Matte Clear 9730i.

- PubChem. (n.d.). 1,4,5-Trihydroxypentan-2-one. National Center for Biotechnology Information.

- Nash, R. J., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. ChemMedChem, 13(9), 859-868.

- Simone, M. I., et al. (2018). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. ResearchGate.

Sources

- 1. This compound | C5H10O4 | CID 337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. One moment, please... [inchikey.info]

- 3. (3R,4R)-1,3,4-trihydroxypentan-2-one | C5H10O4 | CID 101111962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

From Fields to Pharma: A Technical Guide to the Synthesis of 1,4,5-Trihydroxypentan-2-one from Biomass

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,5-Trihydroxypentan-2-one, a polyhydroxylated C5 ketone, represents a valuable chiral building block for the synthesis of complex molecules and pharmaceuticals. Its derivation from abundant and renewable lignocellulosic biomass offers a sustainable alternative to petrochemical-based feedstocks. This technical guide provides a comprehensive overview of the primary synthesis pathway for 1,4,5-Trihydroxypentan-2-one from biomass, proceeding through the key intermediates furfural and furfuryl alcohol. We delve into the mechanistic intricacies of the acid-catalyzed conversion of C5 sugars, the hydrogenation of furanic platforms, and the critical ring-opening of furfuryl alcohol where 1,4,5-Trihydroxypentan-2-one emerges as a key, albeit transient, intermediate. Furthermore, this guide explores emerging biocatalytic routes as a promising frontier for the direct and stereoselective synthesis of this high-value chemical. Detailed experimental insights, process parameters, and analytical considerations are presented to equip researchers and professionals with the necessary knowledge to navigate and innovate within this pivotal area of biorefining.

Introduction: The Promise of a Biomass-Derived C5 Ketone

The imperative for sustainable chemical manufacturing has catalyzed extensive research into the valorization of lignocellulosic biomass, the most abundant and renewable carbon source on Earth.[1] Within the vast portfolio of potential bio-based platform chemicals, those derived from the C5 sugar fraction of hemicellulose, such as xylose and arabinose, are of significant interest. 1,4,5-Trihydroxypentan-2-one (CAS 3343-53-1), a C5 polyhydroxylated ketone, stands out as a molecule of considerable synthetic utility.[2] Its multiple stereocenters and functional groups make it an attractive precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

This guide focuses on the prevailing and most-studied pathway for the synthesis of 1,4,5-Trihydroxypentan-2-one from biomass, which involves a multi-step chemical conversion. The core of this process lies in the transformation of C5 sugars into furfuryl alcohol, followed by a carefully controlled acid-catalyzed ring-opening reaction. While 1,4,5-Trihydroxypentan-2-one is often a transient intermediate on the path to other bulk chemicals like levulinic acid, understanding the conditions of its formation and accumulation is paramount for its targeted synthesis.[1]

The Chemocatalytic Pathway: From Hemicellulose to a Polyhydroxylated Ketone

The primary route for the production of 1,4,5-Trihydroxypentan-2-one from biomass is a sequential process that begins with the deconstruction of lignocellulose.

Step 1: Liberation and Dehydration of C5 Sugars to Furfural

Lignocellulosic biomass is a complex composite of cellulose, hemicellulose, and lignin. The hemicellulose fraction, rich in pentosans (polymers of C5 sugars like xylose and arabinose), is the starting point for C5 platform chemicals.[3]

Experimental Protocol: Acid-Catalyzed Dehydration of Xylose

-

Pretreatment: Lignocellulosic biomass (e.g., corn stover, bagasse) is first pretreated to separate the hemicellulose from cellulose and lignin. Dilute acid hydrolysis is a common method.

-

Hydrolysis & Dehydration: The liberated C5 sugars, primarily xylose, are then subjected to acid-catalyzed dehydration to produce furfural.

-

Catalyst: Mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used.[4] Solid acid catalysts, including zeolites, are also effective and offer advantages in terms of separation and reuse.

-

Solvent: A biphasic system (e.g., water-toluene) is often employed to continuously extract furfural from the aqueous phase as it is formed, thereby minimizing degradation and side reactions.

-

Reaction Conditions: Typical temperatures range from 170 to 240°C under pressure.

-

| Parameter | Typical Range | Outcome | Reference |

| Catalyst | Dilute H₂SO₄, HCl, Zeolites | Efficient dehydration of xylose | [4] |

| Temperature | 170-240 °C | Influences reaction rate and selectivity | |

| Solvent System | Water or Biphasic (e.g., water-toluene) | Biphasic systems enhance furfural yield | |

| Furfural Yield | 50-80% (from xylose) | Dependent on conditions and feedstock |

Step 2: Hydrogenation of Furfural to Furfuryl Alcohol

The next critical step is the selective hydrogenation of the aldehyde group in furfural to yield furfuryl alcohol.

Experimental Protocol: Catalytic Hydrogenation of Furfural

-

Catalyst: A variety of heterogeneous catalysts are effective, with copper-based catalysts (e.g., copper chromite) being widely used in industry due to their high selectivity. Noble metal catalysts such as Pd, Pt, and Ru on various supports also exhibit high activity.[3]

-

Reaction Conditions: The reaction is typically carried out in the liquid or gas phase under hydrogen pressure.

-

Temperature: 100-200°C

-

Pressure: 1-5 MPa H₂

-

| Parameter | Typical Range | Outcome | Reference |

| Catalyst | Copper chromite, Pd/C, Pt/C, Ru/C | High selectivity to furfuryl alcohol | [3] |

| Temperature | 100-200 °C | Affects reaction rate and catalyst stability | |

| H₂ Pressure | 1-5 MPa | Drives the hydrogenation reaction | |

| Furfuryl Alcohol Yield | >95% | High yields are achievable with optimized catalysts |

Step 3: Acid-Catalyzed Ring-Opening of Furfuryl Alcohol to 1,4,5-Trihydroxypentan-2-one

This is the pivotal step where the furan ring is opened to form the target acyclic polyhydroxylated ketone. 1,4,5-Trihydroxypentan-2-one is a key intermediate in the acid-catalyzed conversion of furfuryl alcohol to levulinic acid.[1] The challenge lies in controlling the reaction to favor the accumulation of this intermediate.

Reaction Mechanism and the Role of Water

The reaction is initiated by the protonation of the furan ring, followed by the nucleophilic attack of water. A series of rearrangements and further hydration steps lead to the formation of a trihydroxypentanone intermediate. While the exact isomer formed initially can be a subject of detailed mechanistic studies, 1,4,5-trihydroxypentan-2-one is a plausible and cited intermediate in this pathway.[1]

Experimental Considerations for Intermediate Formation

Direct isolation of 1,4,5-Trihydroxypentan-2-one is challenging due to its propensity to undergo further dehydration to yield the more stable levulinic acid. However, reaction conditions can be tuned to increase its transient concentration.

-

Catalyst: Dilute mineral acids (e.g., H₂SO₄, HCl) or solid acid catalysts.

-

Solvent: An aqueous medium is essential for the hydrolysis of the furan ring.

-

Temperature: Milder temperatures (e.g., below 100°C) are likely to slow down the subsequent dehydration steps, potentially allowing for the observation and trapping of the trihydroxypentanone intermediate.

-

Reaction Time: Shorter reaction times are crucial to intercept the intermediate before it converts to downstream products.

Analytical Characterization

The identification of 1,4,5-Trihydroxypentan-2-one in the reaction mixture relies on advanced analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying reaction intermediates in complex mixtures.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural confirmation of the isolated intermediate.[5]

Due to the instability of the target molecule under the reaction conditions, a detailed, validated protocol for its synthesis and isolation as a final product is not yet well-established in the literature. The focus remains on the through-conversion to levulinic acid. Therefore, researchers aiming to synthesize 1,4,5-Trihydroxypentan-2-one should focus on careful optimization of the reaction conditions and the use of in-situ analytical techniques or rapid quenching and derivatization methods to characterize the intermediate.

The Biocatalytic Frontier: A Direct Route from C5 Sugars?

While the chemocatalytic route is the most explored, it involves multiple steps and can suffer from selectivity issues. Biocatalysis offers a promising alternative for the direct and stereoselective synthesis of polyhydroxylated ketones from C5 sugars.

The Potential of Aldolases and Transketolases

Enzymes such as aldolases and transketolases are nature's tools for forming carbon-carbon bonds in carbohydrate metabolism.[1][6]

-

Aldolases: These enzymes catalyze the stereoselective aldol addition of a ketone donor (like dihydroxyacetone phosphate or pyruvate) to an aldehyde acceptor. A suitably engineered aldolase could potentially catalyze the condensation of a C2 and a C3 fragment derived from xylose metabolism to form a C5 ketose.[6]

-

Transketolases: These enzymes transfer a two-carbon ketol unit from a ketose donor to an aldose acceptor.[1] For instance, a transketolase could transfer a C2 unit from a donor substrate to glyceraldehyde-3-phosphate (derived from xylose) to form a C5 ketose.

Conceptual Biocatalytic Workflow

-

Enzymatic Isomerization: Xylose is isomerized to xylulose, a ketose, using xylose isomerase.

-

Enzymatic Cleavage: Xylulose-5-phosphate (the phosphorylated form of xylulose) can be cleaved by phosphoketolase into glyceraldehyde-3-phosphate (a C3 unit) and acetyl-phosphate (a C2 unit).

-

Enzymatic Condensation: An aldolase or transketolase could then be used to condense these or other C2 and C3 units in a stereoselective manner to form the desired 1,4,5-trihydroxypentan-2-one backbone.

This biocatalytic approach is still in the early stages of research for this specific target molecule but holds significant promise for a more direct and sustainable synthesis route.

Visualization of Synthesis Pathways

Figure 2: Simplified mechanism of the acid-catalyzed ring-opening of furfuryl alcohol.

Figure 3: Conceptual biocatalytic pathway for the synthesis of 1,4,5-Trihydroxypentan-2-one.

Conclusion and Future Outlook

The synthesis of 1,4,5-Trihydroxypentan-2-one from biomass is a testament to the potential of biorefining to produce high-value, functionalized molecules. The established chemocatalytic route, proceeding through furfural and furfuryl alcohol, provides a clear, albeit challenging, pathway to this C5 ketone. The primary hurdle remains the selective isolation of this transient intermediate from the reaction mixture before it undergoes further conversion. Future research in this area should focus on the development of catalytic systems and reaction conditions that can stabilize the trihydroxypentanone intermediate, perhaps through in-situ derivatization or the use of novel solvent systems.

In parallel, the exploration of biocatalytic routes presents a highly attractive long-term goal. The inherent stereoselectivity of enzymes like aldolases and transketolases could enable the direct synthesis of enantiopure 1,4,5-Trihydroxypentan-2-one from C5 sugars, a significant advantage for pharmaceutical applications. The continued discovery and engineering of robust enzymes will be key to unlocking this potential.

For researchers and professionals in drug development, the ability to source complex chiral building blocks like 1,4,5-Trihydroxypentan-2-one from renewable feedstocks is a critical step towards a more sustainable and circular economy. This guide provides the foundational knowledge to engage with and contribute to this exciting and impactful field.

References

- Cao, Y., Xian, M., Zou, H., & Zhang, H. (2015). Direct bioconversion of D-xylose to 1,2,4-butanetriol in an engineered Escherichia coli. Biotechnology for Biofuels, 8(1), 1-10.

- Chang, C., & Ma, T. (2022). Alcoholysis of Furfuryl Alcohol to Ethyl Levulinate Catalyzed by a Deep Eutectic Solvent. ACS Omega, 7(37), 33263–33272.

- Dutta, S., Wu, L., Mascal, M., & Huber, G. W. (2015). Acid-Catalyzed Conversion of Furfuryl Alcohol to Ethyl Levulinate in Liquid Ethanol. ChemSusChem, 8(19), 3257–3264.

- Guzmán, L., Garcia, R., & Valverde, J. L. (2024). Furfural and Levulinic Acid: Synthesis of Platform Molecules from Keggin Heteropolyacid-Catalyzed Biomass Conversion Reactions.

- Lange, J. P., van de Graaf, W. D., & Haan, R. J. (2009).

- Li, Y., & Cirino, P. C. (2014). Recent advances in aldolase-catalyzed asymmetric synthesis. Frontiers in Bioengineering and Biotechnology, 2, 36.

- Mariscal, R., Maireles-Torres, P., Ojeda, M., Sádaba, I., & Granados, M. L. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels. Energy & Environmental Science, 9(4), 1144-1189.

- Nakagawa, Y., Tamura, M., & Tomishige, K. (2013). Catalytic reduction of biomass-derived furanic compounds with hydrogen.

- PubChem. (n.d.). 1,4,5-Trihydroxypentan-2-one.

- Rinaldi, R., & Schüth, F. (2009). Design of solid catalysts for the conversion of biomass. Energy & Environmental Science, 2(6), 610-626.

- Sanborn, A. J. (2014). US Patent No. US20140066666A1.

- Wang, C., & Zhang, Z. (2017). CN Patent No. CN106866392B.

- Yan, K., Wu, G., Lafleur, T., & Jarvis, C. (2014). Production, properties and catalytic hydrogenation of furfural to fuel additives and value-added chemicals. Renewable and Sustainable Energy Reviews, 38, 663-676.

Sources

- 1. Transketolase - Wikipedia [en.wikipedia.org]

- 2. 1,4,5-Trihydroxypentan-2-one | C5H10O4 | CID 6451547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Transketolase reaction under credible prebiotic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Development of aldolase-based catalysts for the synthesis of organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential: A Technical Guide to the Biological Activity of Trihydroxypentanone Compounds

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory

The vast chemical space of small molecules holds immense promise for the discovery of novel therapeutics. Within this landscape, polyhydroxylated compounds have consistently demonstrated a remarkable breadth of biological activities. This guide delves into the largely uncharted territory of trihydroxypentanone compounds, a class of molecules poised for significant scientific exploration. While direct research on trihydroxypentanones is nascent, this document serves as a comprehensive technical prospectus, drawing upon established principles and data from structurally analogous compounds to illuminate their potential biological activities and provide a robust framework for their investigation. As a senior application scientist, the following sections are designed to not only present what is known but to logically project what may be possible, thereby guiding future research and development in this exciting area.

The Molecular Architecture: An Introduction to Trihydroxypentanones

Trihydroxypentanones are five-carbon aliphatic ketones characterized by the presence of three hydroxyl (-OH) groups. The specific placement of the carbonyl group and the stereochemistry of the hydroxyl groups give rise to a variety of isomers, each with a unique three-dimensional structure and, consequently, distinct potential for biological interactions. The presence of multiple hydroxyl groups imparts significant polarity to the molecule, influencing its solubility and ability to form hydrogen bonds, a key interaction in biological systems.

The general structure can be represented as a five-carbon chain with a ketone and three hydroxyl groups. For example, 1,3,4-trihydroxypentan-2-one is a representative member of this class. The synthesis of such polyhydroxylated ketones can be achieved through various stereoselective methods, including aldolase-catalyzed reactions and the Sharpless asymmetric dihydroxylation of unsaturated ketone precursors, allowing for precise control over the chiral centers.[1] This stereochemical control is paramount, as the biological activity of chiral molecules is often highly dependent on their specific enantiomeric or diastereomeric form.

Postulated Biological Activities and Mechanisms of Action

Based on the known bioactivities of structurally related polyhydroxylated and ketonic compounds, trihydroxypentanones are hypothesized to possess antimicrobial, anticancer, and anti-inflammatory properties. The following sections explore these potential activities, proposing plausible mechanisms of action that can serve as starting points for experimental validation.

Antimicrobial Activity: Disrupting Microbial Defenses

Polyhydroxylated compounds have a long history of use as antimicrobial agents. The presence of multiple hydroxyl groups can interfere with microbial membranes and essential enzymatic processes.

Hypothesized Mechanism of Action:

The antimicrobial action of trihydroxypentanones is likely multifaceted. The hydroxyl groups can form hydrogen bonds with components of the bacterial cell wall and membrane, leading to disruption of their integrity and increased permeability.[2] This can result in the leakage of essential intracellular components and ultimately, cell death. Furthermore, these compounds may act as enzyme inhibitors, targeting key metabolic pathways necessary for microbial survival.[3]

Anticancer Activity: Inducing Cytotoxicity in Malignant Cells

Many natural and synthetic polyhydroxylated compounds have demonstrated cytotoxic effects against various cancer cell lines. The rationale for investigating trihydroxypentanones as potential anticancer agents stems from their structural similarity to these known cytotoxic agents.

Hypothesized Mechanism of Action:

The anticancer activity of trihydroxypentanones may be attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling pathways involved in cell survival and proliferation. The hydroxyl groups may play a crucial role in interacting with and inhibiting enzymes that are overactive in cancer cells.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Small molecules that can modulate inflammatory pathways are of significant therapeutic interest. The anti-inflammatory potential of polyphenols and other hydroxylated compounds is well-documented.[4]

Hypothesized Mechanism of Action:

Trihydroxypentanones may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). This could be achieved by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory signaling pathways like NF-κB.

A Practical Guide to In Vitro Screening

To empirically validate the hypothesized biological activities of trihydroxypentanone compounds, a systematic approach to in vitro screening is essential. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Assessment of Antimicrobial Activity

A tiered screening approach is recommended, starting with broad-spectrum assays and progressing to more specific mechanistic studies.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: Prepare a stock solution of the trihydroxypentanone compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

-

Validation: The positive control wells should show turbidity, while the negative control wells should remain clear. A known antibiotic should be included as a positive control for inhibition.

Evaluation of Cytotoxic Activity

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the trihydroxypentanone compound for 24, 48, or 72 hours. Include a vehicle control (solvent only).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve. A known cytotoxic drug (e.g., doxorubicin) should be used as a positive control.

Assessment of Anti-inflammatory Activity

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for anti-inflammatory activity.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the trihydroxypentanone compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

-

Griess Reagent Assay: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.

-

Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control. A known anti-inflammatory agent (e.g., dexamethasone) should be used as a positive control.

Structure-Activity Relationship (SAR): A Predictive Framework

While direct SAR studies on trihydroxypentanones are not yet available, we can extrapolate from related polyhydroxylated compounds.[3][5]

Key Postulates for Trihydroxypentanone SAR:

-

Number and Position of Hydroxyl Groups: The density and spatial arrangement of hydroxyl groups are critical. It is hypothesized that a higher number of hydroxyl groups may enhance antimicrobial activity by increasing the potential for hydrogen bonding with microbial surfaces.[2] The relative positions of the hydroxyl groups will influence the molecule's conformation and its ability to fit into enzyme active sites.

-

Stereochemistry: As with many biologically active small molecules, the stereochemistry of the chiral centers in trihydroxypentanones is expected to be a major determinant of their potency and selectivity. Different stereoisomers will likely exhibit varying degrees of activity.

-

Position of the Carbonyl Group: The location of the ketone will influence the molecule's electronic properties and its potential to participate in different types of chemical reactions within a biological system.

Table 1: Illustrative Bioactivity Data of Analogous Polyhydroxylated Compounds

| Compound Class | Example Compound | Biological Activity | IC50 / MIC | Reference |

| Polyhydroxylated Pyrrolidines | 1,4-dideoxy-1,4-imino-D-arabinitol | α-glucosidase inhibitor | 0.2 µM | [1] |

| Polyhydroxylated Piperidines | Deoxynojirimycin | α-glucosidase inhibitor | 5 µM | [6] |

| Phenolic Compounds | Quercetin | Anti-inflammatory (COX-2 inhibition) | 3.7 µM | [4] |

| Aliphatic Ketones | 2-Nonanone | Nematicidal | LC50 = 50 µg/mL | [6] |

Future Directions and Conclusion

The field of trihydroxypentanone research is ripe for exploration. The foundational knowledge from related compound classes provides a strong rationale for investigating their biological potential. Future research should focus on:

-

Systematic Synthesis and Screening: A library of trihydroxypentanone isomers should be synthesized to enable comprehensive SAR studies.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their molecular targets.

-

In Vivo Evaluation: Promising candidates from in vitro screens should be advanced to preclinical in vivo models to assess their efficacy and safety.

References

- Mazur, M., & Masłowiec, D. (2022). Antimicrobial Activity of Lactones. Antibiotics (Basel, Switzerland), 11(10), 1327.

- Costantino, L., Rastelli, G., & Albasini, A. (1996). Natural polyhydroxylated compounds as inhibitors of xanthine oxidase. Pharmazie, 51(12), 994–995.

- La Manna, S., et al. (2019). Synthesis and investigation of polyhydroxylated pyrrolidine derivatives as novel chemotypes showing dual activity as glucosidase and aldose reductase inhibitors. Bioorganic Chemistry, 92, 103298.

- Martins, A., et al. (2017). Polyhydroxylated piperidines as enzymatic inhibitors. Molecules, 22(11), 1957.

- Porfirio, S., et al. (2022).

- Hand, W. L., & Cantey, J. R. (1974). Polyhydroxy-mediated interactions between liposomes and bacterial biofilms. The Journal of Infectious Diseases, 130(4), 321–327.

- Cowan, M. M. (1999). Plant products as antimicrobial agents. Clinical Microbiology Reviews, 12(4), 564–582.

- Suzuki, K., et al. (2023). Harnessing polyhydroxylated pyrrolidines as a stabilizer of acid alpha-glucosidase (GAA) to enhance the efficacy of enzyme replacement therapy in Pompe disease. Bioorganic & Medicinal Chemistry, 78, 117129.

- Gotor-Gotor, A., et al. (2026). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega, 11(1), 15-23.

- Mahomoodally, M. F. (2013). Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants. Frontiers in Microbiology, 4, 211.

- Kafil, V., & Omidi, Y. (2011). Cytotoxic Impacts of Linear and Branched Polyethylenimine Nanostructures in A431 Cells. BioImpacts, 1(1), 23–30.

- Grembecka, M. (2019). A review of polyols – biotechnological production, food applications, regulation, labeling and health effects. Critical Reviews in Food Science and Nutrition, 59(12), 2055-2071.

- Ortiz-Hernandez, M., et al. (2021). Influence of Polyols on the In Vitro Biodegradation and Bioactivity of 58S Bioactive Sol–Gel Coatings on AZ31B Magnesium Alloys.

- Wang, Y., et al. (2016). Role of Four Different Kinds of Polyethylenimines (PEIs) in Preparation of Polymeric Lipid Nanoparticles and Their Anticancer Activity Study. Journal of Cancer, 7(12), 1649–1657.

- Bosquillon, C., et al. (2018). Comparison of Gene Transfection and Cytotoxicity Mechanisms of Linear Poly(amidoamine) and Branched Poly(ethyleneimine) Polyplexes. Pharmaceutical Research, 35(4), 78.

- Kafil, V., & Omidi, Y. (2011). Cytotoxic impacts of linear and branched polyethylenimine nanostructures in a431 cells. BioImpacts, 1(1), 23-30.

- Thakur, S., & Grewal, J. (2020). Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. Polymers, 12(12), 2973.

- D'Souza, J. N., & Kumar, A. (2022). Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. Molecules, 27(21), 7304.

- Yao, C. K., Tan, H.-L., van Langenberg, D. R., Barrett, J. S., & Gibson, P. R. (2017). A Systematic Review of the Effects of Polyols on Gastrointestinal Health and Irritable Bowel Syndrome. Advances in Nutrition, 8(4), 587–597.

- Yao, C. K., Tan, H.-L., van Langenberg, D. R., Barrett, J. S., & Gibson, P. R. (2017). A Systematic Review of the Effects of Polyols on Gastrointestinal Health and Irritable Bowel Syndrome. Advances in Nutrition, 8(4), 587–597.

- Yao, C. K., Tan, H.-L., van Langenberg, D. R., Barrett, J. S., & Gibson, P. R. (2017). A Systematic Review of the Effects of Polyols on Gastrointestinal Health and Irritable Bowel Syndrome. Advances in Nutrition, 8(4), 587–597.

- Kafil, V., & Omidi, Y. (2011). Cytotoxic Impacts of Linear and Branched Polyethylenimine Nanostructures in A431 Cells. BioImpacts, 1(1), 23–30.

- Gyawali, R., & Ibrahim, S. A. (2014).

- Kumar, S., & Pandey, A. K. (2013). Antimicrobial Activities of Natural Bioactive Polyphenols. Pharmaceuticals, 6(12), 1532–1555.

- Quideau, S., Deffieux, D., Douat-Casassus, C., & Pouységu, L. (2011). Plant polyphenols: chemical properties, biological activities, and synthesis.

- Porfirio, S., et al. (2022).

- Magar, S. S., & Kothari, R. M. (2016). On Exploring Structure Activity Relationships. Journal of Chemical and Pharmaceutical Research, 8(5), 785-794.

- Yahfoufi, N., Alsadi, N., Jambi, M., & Matar, C. (2018). The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. Nutrients, 10(11), 1618.

- Wermuth, C. G. (2005).

- Doweyko, A. M. (2009). Structure-Activity Relationships: Theory, Uses and Limitations. Current Medicinal Chemistry, 16(35), 4559-4576.

- Ghibaudo, M., et al. (2023). Study of the Stability and Anti-Inflammatory Activity of Paeonol–Oleanolic Acid Liposomes by Microfluidic Technology. Pharmaceutics, 15(11), 2598.

- Okhlopkov, M. N., et al. (2022).

- Okhlopkov, M. N., et al. (2022).

- Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini reviews in medicinal chemistry, 5(6), 585–593.

- Gantrade Corporation. (n.d.).

- Wu, C., et al. (2011). CaSiO₃ microstructure modulating the in vitro and in vivo bioactivity of poly(lactide-co-glycolide) microspheres. Journal of biomedical materials research. Part A, 98(1), 122–131.

- Li, X., et al. (2018). Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones. Molecules (Basel, Switzerland), 23(5), 1162.

- Day, R. M., Boccaccini, A. R., Shurey, S., Roether, J. A., Forbes, A., Hench, L. L., & Gabe, S. M. (2004). In vitro and in vivo analysis of macroporous biodegradable poly(D,L-lactide-co-glycolide) scaffolds containing bioactive glass.

- Nabavi, S. M., et al. (2023). Biological Activities of Natural Products III. Molecules, 28(12), 4811.

- Cimpoiu, C. (2018). Extraction approaches used for the determination of biologically active compounds (cyclitols, polyphenols and saponins) isolated from plant material. Trends in Analytical Chemistry, 102, 22-31.

Sources

- 1. Synthesis and investigation of polyhydroxylated pyrrolidine derivatives as novel chemotypes showing dual activity as glucosidase and aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyhydroxy-mediated interactions between liposomes and bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural polyhydroxylated compounds as inhibitors of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unlocking New Therapeutic Avenues: A Guide to the Synthesis and Application of 3,4,5-Trihydroxypentan-2-one Structural Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The family of 5-carbon ketose sugars, represented by the core structure 3,4,5-trihydroxypentan-2-one, occupies a pivotal position in central carbon metabolism. As key intermediates in the Pentose Phosphate Pathway (PPP), molecules like D-xylulose are fundamental to cellular processes ranging from nucleotide biosynthesis to redox homeostasis. This central role makes them, and their structural analogs, compelling targets for therapeutic intervention and valuable tools for biochemical investigation. This technical guide provides an in-depth exploration of the landscape of these analogs, detailing robust synthetic strategies, modern bioanalytical characterization techniques, and their application in modulating biological pathways. By synthesizing field-proven insights with established chemical principles, this document serves as a comprehensive resource for researchers aiming to exploit the therapeutic potential of novel carbohydrate-based agents.

The Core Scaffold: Understanding this compound

The chemical name this compound describes a ketopentose, a five-carbon monosaccharide with a ketone functional group at the C-2 position[1][2]. The stereochemistry at the C-3 and C-4 positions defines four possible stereoisomers: D/L-xylulose and D/L-ribulose[3][4]. Among these, D-xylulose is the most biologically significant in mammalian and microbial systems.

Upon entering the cell, D-xylulose is phosphorylated by xylulokinase to form D-xylulose-5-phosphate (Xu5P)[5][6]. Xu5P is a central intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP)[7][8]. This pathway runs parallel to glycolysis and is critical for two main reasons:

-

Production of NADPH: The oxidative branch of the PPP is a major source of NADPH, which is essential for protecting cells from oxidative stress and for reductive biosynthesis of molecules like fatty acids and steroids[9][10].

-

Synthesis of Precursors: The pathway produces ribose-5-phosphate, the precursor for nucleotide and nucleic acid synthesis, and erythrose-4-phosphate, a precursor for aromatic amino acids[7].

The unique position of Xu5P as a key substrate for the enzyme transketolase allows it to link the PPP with glycolysis, facilitating the interconversion of various sugar phosphates[7]. This metabolic nexus underscores the profound impact that analogs of the parent ketopentose structure can have on cellular function.

Sources

- 1. This compound | C5H10O4 | CID 337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Illustrated Glossary of Organic Chemistry - Ketopentose [chem.ucla.edu]

- 3. Structural Biochemistry/Volume 7 - Wikibooks, open books for an open world [en.wikibooks.org]

- 4. Structural Biochemistry/Carbohydrates/Monosaccharides - Wikibooks, open books for an open world [en.wikibooks.org]

- 5. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of the Effects of Pentose Phosphate Pathway Inhibition on the Generation of Reactive Oxygen Species and Epileptiform Activity in Hippocampal Slices [mdpi.com]

An In-Depth Technical Guide to the Stereoisomers of 3,4,5-Trihydroxypentan-2-one

Abstract: This technical guide provides a comprehensive analysis of the stereoisomerism of 3,4,5-Trihydroxypentan-2-one, a ketopentose of significant interest in synthetic and medicinal chemistry. We will delineate the structural basis of its chirality, systematically classify its stereoisomers, and provide detailed representations. Furthermore, this guide outlines robust analytical methodologies for the separation and characterization of these isomers and discusses the profound implications of stereochemistry in the context of drug discovery and development. This document is intended for researchers, scientists, and professionals in drug development who require a deep, actionable understanding of stereoisomerism.

Introduction: The Centrality of Stereochemistry

In the fields of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity.[1][2][3] Molecules that share the same chemical formula and connectivity but differ in their spatial orientation are known as stereoisomers.[4] These subtle structural differences can lead to vastly different interactions with chiral biological systems like enzymes and receptors, resulting in one isomer exhibiting potent therapeutic effects while another may be inactive or even toxic.[1][3]

This compound is a ketopentose, a five-carbon monosaccharide with a ketone functional group. Its structure contains multiple stereocenters, giving rise to a family of stereoisomers. A thorough understanding and the ability to isolate and characterize these individual isomers are paramount for advancing research and developing stereochemically pure active pharmaceutical ingredients (APIs).[5] This guide serves as a foundational resource for navigating the complexities of its stereochemistry.

Molecular Structure and Identification of Chiral Centers

To comprehend the stereoisomerism of this compound, we must first analyze its structure and identify its chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups.[6]

The IUPAC name defines the structure as:

-

A five-carbon chain (pentan-).

-

A ketone group at the second carbon (-2-one).

-

Hydroxyl (-OH) groups at carbons 3, 4, and 5.

The resulting linear structure is: CH₃ - C(=O) - CH(OH) - CH(OH) - CH₂(OH)

Let's analyze each carbon atom for chirality:

-

C1 (CH₃): Bonded to three identical hydrogen atoms. Not chiral.

-

C2 (C=O): Sp² hybridized and only bonded to three atoms. Not chiral.

-

C3 (CH(OH)): Bonded to four different groups:

-

-C(=O)CH₃

-

-H

-

-OH

-

-CH(OH)CH₂(OH) Therefore, C3 is a chiral center.

-

-

C4 (CH(OH)): Bonded to four different groups:

-

-CH(OH)C(=O)CH₃

-

-H

-

-OH

-

-CH₂(OH) Therefore, C4 is a chiral center.

-

-

C5 (CH₂(OH)): Bonded to two identical hydrogen atoms. Not chiral.

With two chiral centers (C3 and C4), the maximum number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers.[6][7]

Maximum Stereoisomers = 2² = 4

These four stereoisomers exist as two pairs of enantiomers.[7]

Classification, Nomenclature, and Representation of Stereoisomers

The four stereoisomers of this compound are best represented using Fischer projections and systematically named using the Cahn-Ingold-Prelog (R/S) nomenclature system.[8][9]

Fischer Projections and R/S Configuration

In a Fischer projection, horizontal lines represent bonds coming out towards the viewer, while vertical lines represent bonds going away from the viewer.[9][10] The carbon chain is drawn vertically with the most oxidized carbon (C2, the ketone) near the top.[10]

The four stereoisomers are:

-

(3R, 4R)-3,4,5-Trihydroxypentan-2-one

-

(3S, 4S)-3,4,5-Trihydroxypentan-2-one

-

(3R, 4S)-3,4,5-Trihydroxypentan-2-one

-

(3S, 4R)-3,4,5-Trihydroxypentan-2-one

Stereoisomeric Relationships

The relationships between these four isomers are crucial for understanding their properties.

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.[1] They have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light.

-

Pair 1: (3R, 4R) and (3S, 4S) are enantiomers.

-

Pair 2: (3R, 4S) and (3S, 4R) are enantiomers.

-

-

Diastereomers: Stereoisomers that are not mirror images of each other.[7] Diastereomers have different physical properties and can be separated by standard chromatographic techniques.

-

For example, the (3R, 4R) isomer is a diastereomer of both the (3R, 4S) and (3S, 4R) isomers.

-

The following table summarizes the key characteristics of the four stereoisomers.

| Isomer Configuration | IUPAC Name | Relationship to (3R, 4R) |

| (3R, 4R) | (3R, 4R)-3,4,5-Trihydroxypentan-2-one | Identity |

| (3S, 4S) | (3S, 4S)-3,4,5-Trihydroxypentan-2-one | Enantiomer |

| (3R, 4S) | (3R, 4S)-3,4,5-Trihydroxypentan-2-one | Diastereomer |

| (3S, 4R) | (3S, 4R)-3,4,5-Trihydroxypentan-2-one | Diastereomer |

Visualization of Stereoisomeric Relationships

The logical connections between the isomers can be visualized as follows:

Caption: Relationships between the four stereoisomers.

Analytical Separation and Characterization Protocols

Distinguishing and quantifying stereoisomers is a significant analytical challenge because enantiomers possess identical physical properties in an achiral environment.[3] Specialized techniques are required for their separation and analysis.[11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers.[11] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[12][13] Polysaccharide-based CSPs are particularly effective for separating isomers of carbohydrates and related polyhydroxylated compounds.[14][15]

Exemplar Protocol: Chiral HPLC Separation

This protocol is a representative methodology for the analytical separation of the four stereoisomers of this compound.

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Refractive Index Detector (RID) or UV detector (if derivatized).

-

Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or similar polysaccharide-based column).[16]

-

Mobile Phase: A mixture of n-Hexane and Ethanol. The ratio must be optimized, starting with a 90:10 (Hexane:Ethanol) mixture.

-

System Equilibration: Purge the system and equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min for at least 60 minutes or until a stable baseline is achieved.

-

-

Sample Preparation:

-

Prepare a stock solution of the racemic mixture of this compound at 1 mg/mL in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25°C.[16]

-

Injection Volume: 10 µL.

-

Detector: RID, or UV at 210 nm if there is sufficient chromophore activity.

-

-

Data Analysis:

-

Identify the four peaks corresponding to the four stereoisomers based on their retention times.

-

Quantify the relative peak areas to determine the enantiomeric excess (ee) and diastereomeric ratio (dr).

-

Causality: The CSP, composed of a chiral polymer (e.g., amylose derivative), creates transient diastereomeric complexes with the individual stereoisomers.[12][13] The stability of these complexes differs for each isomer due to steric and hydrogen-bonding interactions, causing them to travel through the column at different speeds and thus elute at different times.

Other Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences, allowing for their differentiation and quantification.[11]

-

X-ray Crystallography: This is the definitive method for determining the absolute configuration (the exact 3D structure) of a stereoisomer, provided a suitable single crystal can be obtained.[11]

-

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal and opposite angles. While useful for assessing bulk enantiomeric purity, it is not a separative technique.

Significance in Drug Development and Biological Systems

The stereochemistry of a molecule is of paramount importance in drug discovery and development.[5] Biological systems are inherently chiral, composed of L-amino acids and D-sugars. Consequently, the interaction between a drug and its target (e.g., an enzyme or receptor) is highly stereospecific.[3]

-

Pharmacodynamics: One enantiomer (the eutomer) may fit perfectly into a receptor's binding site and elicit the desired therapeutic response, while the other enantiomer (the distomer) may bind weakly, not at all, or even bind to a different receptor, causing off-target effects or toxicity.[1][5]

-

Pharmacokinetics: The two enantiomers of a drug can be absorbed, distributed, metabolized, and excreted (ADME) at different rates.[3] This can lead to different plasma concentrations and durations of action for each isomer.

-

Regulatory Perspective: Regulatory agencies like the FDA and EMA now require comprehensive data on the individual stereoisomers of a new chiral drug.[5] Developers must justify the decision to market a racemate (a 50:50 mixture of enantiomers) versus a single, pure enantiomer. This often involves a "chiral switch," where a previously approved racemic drug is re-developed as a single-enantiomer product to improve efficacy and reduce side effects.[1]

For a molecule like this compound, if it were identified as a lead compound, medicinal chemists would need to synthesize and test all four stereoisomers individually. This process is essential to identify the specific isomer responsible for the desired biological activity and to ensure that the other isomers do not contribute to adverse effects.

Conclusion

This compound possesses two chiral centers, giving rise to four distinct stereoisomers. These isomers, comprising two enantiomeric pairs, exhibit unique spatial arrangements that dictate their interaction with other chiral molecules and biological systems. A command of stereochemical principles, from R/S nomenclature and Fischer projections to advanced analytical techniques like chiral HPLC, is indispensable for any scientist working with this molecule. In the context of drug development, the isolation and individual assessment of each stereoisomer are not merely an academic exercise but a critical, regulatory-mandated step toward creating safer and more effective medicines.

References

- Topper's Education. How many stereoisomers would you expect for a ketopentose?

- Brainly. How many stereoisomers are possible for a monosaccharide ketopentose? (2023).

- Filo. How many stereoisomers are possible for (a) a ketopentose, (b) a ketohexose, and (c) a ketoheptose? (2023).

- Lopes, M. & Gaspar, E. Retention times for monosaccharide separation in a Chiralpack AD-H column, at 25 °C. ResearchGate.

- Coconote. Carbohydrate Stereochemistry Overview.

- Study.com. How many stereoisomers are possible for a ketopentose such as ribulose?

- Chemistry LibreTexts. Fischer Projections. (2023).

- Mol-Instincts. (3S,4R)-3,4,5-trihydroxypentan-2-one.

- Ali, I., Al-Othman, Z. A., & Aboul-Enein, H. Y. (2013). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in Molecular Biology.

- Chiralpedia. Chiral HPLC separation: strategy and approaches. (2022).

- PubChem. (3R,4R)-1,3,4-trihydroxypentan-2-one. National Center for Biotechnology Information.

- Semantic Scholar. Chiral separations : methods and protocols.

- PubChem. This compound. National Center for Biotechnology Information.

- Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. (2025).

- Master Organic Chemistry. How To Determine R and S Configurations On A Fischer Projection. (2019).

- Farooq, A., & Khan, A. (2021). Effects of Stereoisomers on Drug Activity. Journal of Drug Delivery and Therapeutics.

- Chemistry Steps. R and S Configuration on Fischer Projections.

- Albrecht, J. Understanding the Stereochemistry of Molecules in Developing New Drugs. Organic Chemistry: Current Research.

- Studylib. Identifying R and S Configurations Using Fischer Projections.

- ResearchGate. Separation of Stereoisomers.

- UNT Digital Library. Distinguishing Monosaccharide Stereo- and Structural Isomers with ToF-SIMS and Multivariate Statistical Analysis. (2006).

- The Organic Chemistry Tutor. Stereochemistry - R S Configuration & Fischer Projections. (2021). YouTube.

- PubChem. (3S,4S)-3,4,5-trihydroxypentanal. National Center for Biotechnology Information.

- PubChem. 1,4,5-Trihydroxypentan-2-one. National Center for Biotechnology Information.

- DiVA portal. PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA.

- Smith, R. L. (2001). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry.

- Matuszewski, B. K., & Woolf, E. J. (1995). Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products. Journal of Chromatography B: Biomedical Applications.

- ResearchGate. Pharmacological Significance of Stereoisomerism.

- Chiralpedia. Part 9: Stereochemistry in Drug Discovery and Development. (2025).

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. longdom.org [longdom.org]

- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 6. homework.study.com [homework.study.com]

- 7. coconote.app [coconote.app]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. R and S Configuration on Fischer Projections - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Chiral separations : methods and protocols | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

Natural occurrence of 3,4,5-Trihydroxypentan-2-one

An In-depth Technical Guide to the Natural Occurrence and Significance of 3,4,5-Trihydroxypentan-2-one

Abstract

This technical guide provides a comprehensive overview of this compound, a polyhydroxylated ketone of significant interest in food chemistry, biochemistry, and drug development. Primarily known as an intermediate in the Maillard reaction, its formation is intrinsically linked to the non-enzymatic browning of foods and the in-vivo glycation of proteins. This document delineates the core chemical pathways leading to its natural occurrence, including the Amadori and Heyns rearrangements, and explores its distribution in various matrices. Furthermore, we delve into its biological relevance as a precursor to Advanced Glycation End-products (AGEs) and its structural relationship to other bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for the analysis of this compound, including validated protocols for LC-MS/MS and GC-MS, to facilitate further investigation into this reactive and pivotal compound.

Section 1: Introduction to this compound

This compound is a five-carbon deoxyketose, a class of carbohydrates where a hydroxyl group has been replaced by a hydrogen atom. Its structure, featuring a ketone at the C-2 position and hydroxyl groups at C-3, C-4, and C-5, makes it a reactive and stereochemically complex molecule. While not a household name, it represents a critical nexus in the transformation of simple sugars into a vast array of chemical compounds, both in culinary processes and physiological pathways. Its primary route of formation is through the degradation of Amadori rearrangement products, which are key intermediates in the Maillard reaction.[1][2] This connection places it at the heart of flavor development in food and at the center of pathways implicated in the aging process and diabetic complications.[1]

1.1 Chemical Identity and Properties

The fundamental properties of this compound are summarized below. Understanding these properties is crucial for designing extraction, separation, and analytical strategies.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-Deoxy-D-ribulose, 1-Deoxy-keto-pent-2-ulose | [3] |

| Molecular Formula | C₅H₁₀O₄ | [3] |

| Molecular Weight | 134.13 g/mol | [3] |

| InChIKey | IGUZJYCAXLYZEE-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(=O)C(C(CO)O)O | [3] |

| Computed XLogP3-AA | -2.0 | [3] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Section 2: Primary Formation Pathways - The Chemistry of Non-Enzymatic Browning

The natural occurrence of this compound is predominantly a consequence of non-enzymatic reactions between carbohydrates and amino compounds. These pathways are fundamental to food science and clinical chemistry.

2.1 The Maillard Reaction and Amadori Rearrangement

The Maillard reaction is a cascade of chemical reactions initiated by the condensation of a reducing sugar's carbonyl group with a primary amino group from an amino acid, peptide, or protein.[4] The initial product is a highly unstable Schiff base, which rapidly cyclizes to form an N-substituted glycosylamine.[4]

The pivotal step for the formation of ketose derivatives is the Amadori rearrangement, an acid- or base-catalyzed isomerization of the glycosylamine.[2] This reaction irreversibly converts the N-glycoside of an aldose (like ribose or glucose) into the corresponding 1-amino-1-deoxy-ketose, known as an Amadori product.[2][4] These products are more stable than the initial Schiff base but serve as reactive platforms for further degradation.[5]

2.2 Degradation of Amadori Products

This compound arises from the subsequent degradation of Amadori products derived from pentose sugars (or from the breakdown of larger hexose-derived Amadori products).[1] Under thermal or physiological conditions, these intermediates undergo a series of reactions including enolization, hydrolysis, and elimination. The key transformation is the removal of the amino acid moiety and subsequent rearrangements, which generate highly reactive α-dicarbonyl compounds, including deoxypentuloses (also known as deoxyosones). The specific isomer formed depends on the structure of the parent sugar and the reaction conditions (e.g., pH).[5]

Section 3: Natural Occurrence and Distribution

3.1 In Food Systems

This compound is a transient but crucial intermediate in any food system containing reducing sugars and amino acids that undergoes heating. Its formation is a prerequisite for the generation of many desirable flavor and aroma compounds.[5]

-

Role in Flavor Formation: As a dicarbonyl compound, it readily reacts further with amino acids (Strecker degradation) or undergoes cyclization and dehydration to form potent flavor molecules such as furans, furanones, and pyrazines, which are characteristic of roasted, baked, or fried foods.[5][6]

-

Causality of Formation: The choice of pentose sugar (e.g., ribose, xylose) and amino acid significantly influences the reaction pathways and the resulting flavor profile. Pentoses are generally more reactive than hexoses in the Maillard reaction, leading to more rapid browning and flavor development at lower temperatures.[5]

| Food Category | Examples | Rationale for Occurrence |

| Bakery Products | Bread crust, cookies, cakes | Reaction of sugars with amino acids (lysine, proline) in flour during baking. |

| Roasted Products | Coffee beans, cocoa beans, roasted nuts | High-temperature processing triggers extensive Maillard reactions. |

| Cooked Meats | Seared steak, roasted chicken | Reactions involving endogenous sugars and abundant amino acids. |

| Caramelized Sugars | Syrups, confectionery | Although primarily caramelization, Maillard-type reactions can occur with protein traces. |

3.2 In Biological Systems (In Vivo)

The same chemical reactions that brown our food also occur within the human body, albeit at a much slower rate. This process, known as glycation, involves the non-enzymatic reaction of sugars like glucose with the free amino groups of proteins, lipids, and nucleic acids.

-

Formation of Glycated Proteins: The formation of Amadori products on long-lived proteins, such as hemoglobin (measured as HbA1c in diabetes management) and collagen, is a common physiological event.[2]

-

Precursor to AGEs: Over time, these Amadori products can spontaneously decompose to form reactive dicarbonyls, including deoxypentoses.[1] These intermediates are precursors to a heterogeneous group of molecules called Advanced Glycation End-products (AGEs). The accumulation of AGEs is linked to the stiffening of tissues, oxidative stress, and the progression of age-related diseases and diabetic complications.[1][2]

Section 4: Biological Significance and Therapeutic Potential

While this compound is primarily a reactive intermediate, its structural motif is shared by molecules with profound biological activities. This provides a strong rationale for its study in drug development.

-

Relationship to Iminosugar Inhibitors: 3,4,5-Trihydroxypiperidines are iminosugar analogues of pentoses.[8][9] These compounds are potent inhibitors of glycosidases, enzymes that process carbohydrates. Their biological activities are remarkable, spanning anti-diabetic, anti-viral, and immunosuppressant effects.[9] The study of this compound and its derivatives could lead to the discovery of new therapeutic agents based on this shared polyhydroxylated scaffold.

Section 5: Methodologies for Isolation and Analysis

The reactive and polar nature of this compound presents analytical challenges. Robust and validated methods are essential for its accurate detection and quantification in complex matrices.

5.1 General Extraction Workflow

Extracting this polar analyte from complex food or biological matrices requires a systematic approach to remove interferences like lipids, proteins, and less polar compounds.

5.2 Analytical Protocols

Expertise & Trustworthiness: The following protocols are designed as self-validating systems. The use of tandem mass spectrometry (MS/MS) provides high selectivity and structural confirmation, while the inclusion of stable isotope-labeled internal standards (if available) is the gold standard for accurate quantification, correcting for matrix effects and variations in instrument response.

Protocol 1: LC-MS/MS for Direct Quantification

This method is ideal for analyzing the compound in its native state without derivatization.

-

Sample Preparation:

-

To 1 mL of aqueous sample (or extract), add 4 mL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C-labeled analogue).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid).

-

Filter through a 0.22 µm syringe filter into an autosampler vial.

-

-

Chromatographic Conditions:

-

Instrument: HPLC or UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

-

Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 95% B, hold for 1 min; ramp to 50% B over 8 min; hold for 2 min; return to 95% B and re-equilibrate for 5 min.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (ESI+):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 135.06 ([M+H]⁺).

-

Product Ions (Q3): Monitor at least two specific fragment ions for confirmation (e.g., m/z 117.05, m/z 75.02 - hypothetical, must be determined experimentally).

-

System Validation: A calibration curve (0.1 to 1000 ng/mL) must be prepared using a certified reference standard. Quality control samples at low, medium, and high concentrations should be run with each batch to ensure accuracy and precision.

-

Protocol 2: GC-MS Analysis after Derivatization

This is a powerful alternative, especially for structural confirmation, but requires derivatization to increase volatility.

-

Sample Preparation & Derivatization:

-

Use the dried extract from the sample preparation steps in Protocol 1.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 60 minutes to create trimethylsilyl (TMS) ethers of the hydroxyl groups.

-

Cool to room temperature before injection.

-

-

GC-MS Conditions:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap).

-

Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Program: Initial temperature 80°C, hold for 2 min; ramp to 280°C at 10°C/min; hold at 280°C for 5 min.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-600 for identification of the derivatized molecule's fragmentation pattern. For quantification, Selected Ion Monitoring (SIM) of characteristic ions would be used.

-

System Validation: The fragmentation pattern of the derivatized standard must be confirmed against a library or experimental data. A full calibration curve is required for quantification.

-

| Technique | Pros | Cons | Best For |

| LC-MS/MS | High sensitivity and selectivity; No derivatization needed. | Susceptible to matrix effects; HILIC chromatography can be tricky. | Accurate quantification in complex biological and food matrices. |

| GC-MS | Excellent chromatographic resolution; Provides robust EI mass spectra for library matching. | Requires derivatization, which adds a step and potential for error. | Structural confirmation and analysis in cleaner matrices. |

Section 6: Conclusion and Future Directions